2-(((4-(4-fluorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine
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Overview
Description
2-(((4-(4-fluorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a fluorophenyl group, a methylsulfanyl group, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-(4-fluorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The synthesis begins with the reaction of 4-fluorobenzyl chloride with thiosemicarbazide to form 4-(4-fluorophenyl)-5-methylsulfanyl-1,2,4-triazole.
Introduction of the Pyrimidine Ring: The triazole intermediate is then reacted with 2-chloromethylpyrimidine under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(((4-(4-fluorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles such as amines or thiols.
Reduction: The triazole ring can be reduced under specific conditions to yield corresponding dihydrotriazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Amines, thiols, under basic or acidic conditions.
Reduction: Catalytic hydrogenation or chemical reducing agents.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Substitution: Amino or thiol-substituted derivatives.
Reduction: Dihydrotriazole derivatives.
Scientific Research Applications
2-(((4-(4-fluorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(((4-(4-fluorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: An isomer of iodobenzoic acid with similar structural features.
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a fluorophenyl group.
4-Chloromethcathinone: A stimulant drug of the cathinone class, with a chlorophenyl group.
Uniqueness
2-(((4-(4-fluorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is unique due to the presence of both a triazole and pyrimidine ring in its structure, along with the fluorophenyl and methylsulfanyl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[[4-(4-fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5S2/c1-21-14-19-18-12(9-22-13-16-7-2-8-17-13)20(14)11-5-3-10(15)4-6-11/h2-8H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBZCANQGKIKKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1C2=CC=C(C=C2)F)CSC3=NC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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